Bortezomib-D8 (Major)
Description
Contextualization of Bortezomib-D8 within Proteasome Inhibitor Research Paradigms
Bortezomib (B1684674) was the first proteasome inhibitor to be approved for clinical use, revolutionizing the treatment of certain cancers, most notably multiple myeloma. nih.govcancernetwork.commdpi.commdpi.com Proteasome inhibitors function by blocking the activity of proteasomes, which are cellular complexes responsible for degrading proteins. mdpi.comoup.comcancernetwork.com This disruption of protein degradation can lead to the accumulation of pro-apoptotic factors, cell cycle arrest, and ultimately, cancer cell death. nih.govcancernetwork.comsmolecule.com
Within this research landscape, Bortezomib-D8 serves as a critical research tool. medchemexpress.com It is a stable, non-radioactive, isotopically labeled version of Bortezomib. juniperpublishers.comdovepress.com This labeling allows researchers to differentiate between the administered compound and its non-deuterated counterpart in biological systems, which is essential for a variety of experimental designs. musechem.com
Rationale for Deuterium (B1214612) Labeling in Chemical Biology and Pharmaceutical Sciences
The substitution of hydrogen with deuterium, a stable isotope of hydrogen containing a proton and a neutron, is a subtle yet powerful modification in medicinal chemistry. nih.govhumanjournals.comwikipedia.org This change doubles the mass of the atom without significantly altering its chemical properties. humanjournals.comwikipedia.org The primary rationale for this substitution lies in the kinetic isotope effect (KIE) . nih.govacs.orgnih.govtandfonline.comunam.mx
The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. juniperpublishers.comdovepress.com Consequently, the cleavage of a C-D bond requires more energy and occurs at a slower rate. nih.gov This phenomenon can have significant implications for a drug's metabolic profile. juniperpublishers.comdovepress.comnih.gov By strategically placing deuterium atoms at sites of metabolic vulnerability, researchers can slow down the rate of metabolic breakdown, potentially leading to improved pharmacokinetic properties. dovepress.comnih.gov
Key Advantages of Deuterium Labeling:
Increased Metabolic Stability: Slower metabolism can lead to a longer half-life and increased exposure of the drug in the body. juniperpublishers.comdovepress.comnih.gov
Altered Metabolic Pathways: Deuteration can sometimes lead to "metabolic shunting," where the metabolism of the drug is redirected to alternative pathways. juniperpublishers.comnih.gov This can potentially reduce the formation of toxic metabolites. dovepress.com
Internal Standards: Deuterated compounds are ideal for use as internal standards in quantitative mass spectrometry-based assays due to their similar chemical behavior to the parent drug but distinct mass. mdpi.comclearsynth.comnih.govresearchgate.netresearchgate.netnih.gov
Significance and Diverse Applications of Bortezomib-D8 in Preclinical and Analytical Studies
The unique characteristics of Bortezomib-D8 have led to its widespread use in a variety of research applications:
Internal Standard for Quantification: Bortezomib-D8 is extensively used as an internal standard for the accurate quantification of Bortezomib in biological matrices such as plasma and tissue homogenates. mdpi.comclearsynth.comnih.govresearchgate.netresearchgate.netnih.gov Its chemical similarity to Bortezomib ensures that it behaves similarly during sample preparation and analysis, while its different mass allows for clear differentiation and precise measurement using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comnih.govresearchgate.netresearchgate.netnih.gov
Metabolic Studies: Researchers utilize Bortezomib-D8 to track the metabolic fate of Bortezomib in vitro and in vivo. By analyzing the metabolites, scientists can identify the primary sites of metabolism on the molecule and understand how the drug is processed and eliminated by the body. clearsynth.com
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: The use of Bortezomib-D8 helps in elucidating the relationship between drug concentration and its pharmacological effect. These studies are crucial for understanding the drug's behavior in a biological system and for optimizing dosing regimens in preclinical models.
Drug-Drug Interaction Studies: Bortezomib-D8 can be employed to investigate the potential for interactions with other co-administered drugs. By tracking the metabolism of both Bortezomib-D8 and the other drug, researchers can determine if one affects the metabolism of the other.
Below is a table summarizing the key applications of Bortezomib-D8 in research:
| Application | Description | Key Advantage of Deuteration |
| Internal Standard | Used for accurate quantification of Bortezomib in biological samples via mass spectrometry. mdpi.comclearsynth.comnih.govresearchgate.netresearchgate.netnih.gov | Distinct mass allows for clear differentiation from the non-labeled analyte. |
| Metabolic Profiling | Helps in identifying the metabolic pathways and major metabolites of Bortezomib. clearsynth.com | Enables tracking of the labeled molecule and its fragments. |
| Pharmacokinetic Studies | Used to determine the absorption, distribution, metabolism, and excretion (ADME) properties of Bortezomib. | Allows for precise measurement of drug concentrations over time. |
| Preclinical Research | Facilitates the investigation of Bortezomib's mechanism of action and resistance in various cancer models. | Provides a reliable tool for in vitro and in vivo experiments. |
Properties
Molecular Formula |
C₁₉H₁₇D₈BN₄O₄ |
|---|---|
Molecular Weight |
392.29 |
Synonyms |
Velcade-D8, [(1R)-3-Methyl-1-[[(2S)-1-oxo-3-phenyl-2-[(pyrazinylcarbonyl)amino]propyl]amino]butyl]-boronic Acid-D8 |
Origin of Product |
United States |
Synthesis and Isotopic Incorporation of Bortezomib D8
Synthetic Pathways for Bortezomib (B1684674) and its Deuterated Analogs
The synthesis of Bortezomib is a multi-step process that can be approached through either a linear or a convergent strategy. luxembourg-bio.com A common convergent approach involves the synthesis of key fragments which are then coupled together. luxembourg-bio.comnih.gov The core structural components of Bortezomib are pyrazine (B50134), L-phenylalanine, and a boronic acid analog of leucine. luxembourg-bio.com
A typical synthesis involves the following key steps:
Formation of the Boron-Containing Fragment: The synthesis often starts with the creation of an enantiopure L-boronoleucine unit, frequently using a chiral auxiliary like (1S,2S,3R,5S)-pinanediol to ensure the correct stereochemistry. luxembourg-bio.com
Peptide Coupling: This boron-containing fragment is then coupled with N-protected L-phenylalanine. luxembourg-bio.com Various coupling agents, such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), are used to facilitate the formation of the dipeptide bond while minimizing racemization. luxembourg-bio.comnih.gov
Deprotection and Final Coupling: After removing the protecting group from the phenylalanine moiety, the resulting dipeptide is coupled with pyrazine-2-carboxylic acid to yield the pinanediol ester of Bortezomib. luxembourg-bio.com
Final Deprotection: The pinanediol chiral auxiliary is removed in the final step, often through a transesterification reaction with an agent like isobutylboronic acid under acidic conditions, to yield Bortezomib. luxembourg-bio.comnih.gov
For the synthesis of deuterated analogs like Bortezomib-D8, this general pathway is adapted by utilizing deuterated starting materials for the specific fragments where isotopic labeling is desired. medchemexpress.com
Strategies for Site-Specific Deuterium (B1214612) Labeling in Bortezomib-D8
Bortezomib-D8 contains eight deuterium atoms, which requires the site-specific introduction of the isotope. medchemexpress.com This is achieved by using deuterated precursors for the phenylalanine and pyrazine components of the molecule.
The labeling strategy typically involves:
Deuteration of the Phenylalanine Moiety: To incorporate five deuterium atoms (D5), L-phenylalanine-d5 is used as a starting material. In this precursor, the five hydrogen atoms on the phenyl ring are replaced with deuterium.
Deuteration of the Pyrazine Moiety: To incorporate three deuterium atoms (D3), pyrazine-2-carboxylic acid-d3 is used. Here, the three hydrogen atoms on the pyrazine ring are substituted with deuterium.
These isotopically labeled building blocks are then carried through the convergent synthetic pathway. The N-protected L-phenylalanine-d5 is coupled with the L-boronoleucine fragment. Following deprotection, the resulting intermediate is coupled with pyrazine-2-carboxylic acid-d3 to produce the fully deuterated Bortezomib-D8 precursor, which is then deprotected to yield the final product.
Interactive Table: Key Deuterated Precursors for Bortezomib-D8 Synthesis
| Precursor | Number of Deuterium Atoms | Location of Deuterium |
| L-phenylalanine-d5 | 5 | Phenyl ring |
| Pyrazine-2-carboxylic acid-d3 | 3 | Pyrazine ring |
Analytical Characterization of Bortezomib-D8 for Isotopic Enrichment and Purity
Following synthesis, a rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of Bortezomib-D8. A combination of chromatographic and spectroscopic techniques is employed for this purpose. rsc.org
Key Analytical Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental tool for assessing the chemical purity of the final compound. It separates Bortezomib-D8 from any unreacted starting materials, byproducts, or other impurities. nih.govresearchgate.net The purity is determined by comparing the peak area of the desired compound to the total area of all peaks in the chromatogram. nih.gov Purity levels of ≥98.0% are typically specified for research-grade material. medchemexpress.com
Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the successful incorporation of deuterium atoms and determining the level of isotopic enrichment. rsc.org High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which will differ from the non-deuterated Bortezomib due to the eight deuterium atoms. rsc.org The molecular weight of Bortezomib-D8 is 392.29 g/mol , compared to 384.24 g/mol for the unlabeled compound. medchemexpress.comchemicalbook.com The isotopic distribution pattern in the mass spectrum is analyzed to calculate the percentage of the D8 isotopologue relative to partially deuterated or non-deuterated species. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is used to confirm the structural integrity of the molecule and the specific locations of deuterium labeling. rsc.org In a ¹H NMR spectrum of Bortezomib-D8, the signals corresponding to the protons on the phenyl and pyrazine rings would be absent or significantly diminished, confirming successful H-D exchange at these positions.
Interactive Table: Analytical Methods for Bortezomib-D8 Characterization
| Technique | Purpose | Key Findings |
| HPLC | Chemical Purity Assessment | Determines percentage purity by separating from impurities. nih.govresearchgate.net |
| Mass Spectrometry | Isotopic Enrichment & Identity | Confirms molecular weight (392.29 g/mol ) and calculates the percentage of D8 incorporation. medchemexpress.comrsc.org |
| NMR Spectroscopy | Structural Confirmation & Labeling Site Verification | Verifies the absence of proton signals at the specific deuterated sites (phenyl and pyrazine rings). rsc.org |
Through this comprehensive analytical approach, the synthesized Bortezomib-D8 is validated to ensure it meets the stringent requirements for use as a reliable internal standard in quantitative analysis. rsc.org
Advanced Analytical Methodologies Employing Bortezomib D8
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS has become the gold standard for the quantification of drugs and their metabolites in complex biological matrices due to its high sensitivity, selectivity, and specificity. In this context, Bortezomib-D8 plays a critical role as an internal standard, correcting for variability in sample preparation and instrument response.
The development of robust bioanalytical assays is crucial for determining the concentration of Bortezomib (B1684674) in biological samples. A validated LC-MS/MS method for the quantification of Bortezomib in human plasma often utilizes a deuterated internal standard like Bortezomib-D3, and by extension, Bortezomib-D8 would serve a similar purpose. japsonline.com
A typical assay involves protein precipitation to extract the analyte and the internal standard from the plasma sample. japsonline.com Chromatographic separation is then achieved on a suitable column, such as a C18 or a cyano column. japsonline.com The analytes are subsequently detected by a tandem mass spectrometer, often using electrospray ionization (ESI) in the positive ion mode. researchgate.net The quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For Bortezomib, a common transition is m/z 385.2 → 257.1, while for a deuterated standard like Bortezomib-D8, the transition would be shifted by the corresponding mass difference.
Method validation is performed according to regulatory guidelines and typically includes the assessment of selectivity, linearity, accuracy, precision, recovery, and stability. nih.gov A linear relationship between the concentration and the detector response is generally observed over a specific concentration range, for instance, from 0.2 to 20.0 ng/mL, with correlation coefficients (r²) greater than 0.999. nih.gov The precision of the method is evaluated by determining the intra- and inter-day coefficient of variation (CV), which should ideally be below 15%. japsonline.com Accuracy is assessed by comparing the measured concentration to the nominal concentration, with the relative error (RE) also expected to be within ±15%.
Table 1: Representative Validation Parameters for a Bortezomib LC-MS/MS Assay
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | > 0.999 nih.gov |
| LLOQ | Signal-to-noise ratio > 10 | 0.2 ng/mL nih.gov |
| Intra-day Precision (%CV) | ≤ 15% | < 10.7% nih.gov |
| Inter-day Precision (%CV) | ≤ 15% | < 10.7% nih.gov |
| Accuracy (%RE) | Within ±15% | < 12.5% nih.gov |
This is an interactive table. You can sort and filter the data by clicking on the column headers.
In preclinical pharmacokinetic studies, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is of paramount importance. The pharmacokinetic profile of Bortezomib is characterized by a rapid distribution phase followed by a longer elimination phase. nih.gov Due to the low concentrations of Bortezomib in plasma and its large volume of distribution, a highly sensitive and accurate analytical method is required. nih.govnih.gov
Bortezomib-D8 is an ideal internal standard for such studies because its physicochemical properties are nearly identical to those of the unlabeled drug. This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization. chemrxiv.org Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard, thus ensuring that the ratio of their signals remains constant. This leads to a significant improvement in the accuracy and precision of the quantitative results. The use of a stable isotope-labeled internal standard is particularly important for mitigating the effects of ion suppression or enhancement in the mass spectrometer. electronicsandbooks.com
Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique that provides a direct route to obtaining highly accurate and precise measurements. The use of a stable isotope-labeled internal standard, such as Bortezomib-D8, is a form of IDMS. nih.gov By adding a known amount of Bortezomib-D8 to a sample containing an unknown amount of Bortezomib, the concentration of the unlabeled drug can be determined with high precision from the measured isotope ratio.
The precision of the measurement is enhanced because the ratio of the two isotopologues is less susceptible to variations in instrument conditions than the absolute signal of the analyte. nih.gov This is because both the analyte and the internal standard are affected in a similar manner by fluctuations in the instrument's performance. The high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) approach in the multiple reaction monitoring (MRM) mode is particularly well-suited for IDMS applications, offering very low limits of detection, often in the femtomolar range. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules and for studying their metabolic fate. High-field NMR can be used to investigate the stability of Bortezomib and to identify its degradation products. nih.gov Studies have shown that Bortezomib can undergo oxidative deboronation to form metabolites. nih.govnih.govresearchgate.net
While specific NMR studies on Bortezomib-D8 are not widely published, the principles of using deuterated compounds in NMR are well-established. The deuterium (B1214612) atoms in Bortezomib-D8 would serve as silent markers in ¹H NMR spectra, simplifying the spectra and aiding in the assignment of signals of the non-deuterated parts of the molecule. This can be particularly useful in complex biological matrices where signals from endogenous compounds can overlap with those of the drug. Furthermore, ¹³C NMR can provide detailed information about the carbon skeleton of the molecule and its metabolites. nih.gov
In metabolic studies, NMR can be used to trace the metabolic fate of Bortezomib by analyzing samples from in vivo or in vitro experiments. The identification of metabolites is crucial for understanding the drug's biotransformation pathways. researchgate.net
Methodological Considerations for Sample Preparation and Matrix Effects in Deuterated Compound Analysis
The analysis of deuterated compounds like Bortezomib-D8 requires careful consideration of sample preparation and potential matrix effects. The goal of sample preparation is to extract the analyte and internal standard from the biological matrix while removing interfering substances. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). japsonline.comresearchgate.net
Matrix effects, which are the alteration of ionization efficiency by co-eluting matrix components, can significantly impact the accuracy of LC-MS/MS assays. electronicsandbooks.com While the use of a stable isotope-labeled internal standard like Bortezomib-D8 can compensate for matrix effects, it is still important to minimize them through effective sample cleanup and chromatographic separation. The choice of deuterated solvent for sample reconstitution can also be critical to ensure compatibility with the analytical system. iastate.edu
It is also important to ensure that the deuterated standard is free of any unlabeled analyte, as this could lead to an overestimation of the analyte concentration. The stability of the deuterium label should also be confirmed to ensure that there is no back-exchange of deuterium for hydrogen during sample storage or analysis.
Preclinical Pharmacokinetic and Metabolic Profiling of Bortezomib with Implications for Bortezomib D8
Absorption, Distribution, and Disposition in Animal Models
Following intravenous administration in preclinical models, bortezomib (B1684674) demonstrates rapid and extensive distribution into various tissues. nih.govresearchgate.net In mice, plasma and tissue pharmacokinetic profiles are characterized by a pronounced distribution phase followed by a prolonged terminal elimination phase. nih.gov Notably, tissue concentrations of bortezomib have been observed to be one to two orders of magnitude greater than those in plasma, underscoring its significant tissue penetration. nih.gov
Animal studies using radiolabeled bortezomib in rats have shown high levels of radioactivity in the gastrointestinal tract 24 hours after injection, while no significant radioactivity was detected in the brain, suggesting limited penetration of the blood-brain barrier. nih.govnih.gov The extensive tissue distribution is attributed in part to its binding to proteasomes, which are ubiquitously expressed in various tissues. nih.gov High concentrations are particularly noted in erythrocytes due to extensive binding to cytosolic proteasomes. nih.gov
The pharmacokinetic profile of bortezomib is characterized by a two-compartment model, featuring a rapid initial distribution phase with a half-life of less than 10 minutes, followed by a much longer terminal elimination phase with a half-life exceeding 40 hours. researchgate.netnih.govnih.gov
Interactive Data Table: Bortezomib Tissue Distribution in Mice
| Tissue | Concentration (relative to plasma) | Key Findings |
| Liver | High | A major organ for elimination. nih.gov |
| Kidney | High | Involved in the excretion of bortezomib. nih.gov |
| Bone Marrow | High | A target tissue for its therapeutic effect. nih.gov |
| Erythrocytes | High | Extensive binding to cytosolic proteasomes. nih.gov |
| Brain | Low | Limited penetration of the blood-brain barrier. nih.govnih.gov |
| Spleen | High | Significant accumulation observed. nih.gov |
| Bone | High | Prolonged terminal phase observed. nih.gov |
Hepatic Metabolism and Biotransformation Pathways of Bortezomib
The liver is the primary site of bortezomib metabolism. The principal biotransformation pathway is oxidative deboronation, which involves the removal of the boronic acid moiety from the parent compound. figshare.comnih.govnih.gov This process is primarily mediated by the cytochrome P450 (CYP) enzyme system. figshare.comresearchgate.net
Identification and Characterization of Major Inactive Metabolites
The metabolic process of bortezomib results in the formation of pharmacologically inactive metabolites. figshare.comnih.gov Over 30 metabolites have been identified in both animal and human studies. figshare.com The major metabolites are two diastereomeric carbinolamide metabolites, designated as M1 and M2, which are formed through oxidative deboronation. nih.govnih.gov These primary metabolites can undergo further hydroxylation. nih.gov Studies have shown that in rat bile and monkey fecal samples, M1 and M2 are the major metabolites detected. nih.gov
Cytochrome P450 Isoenzyme Involvement in Bortezomib Metabolism (e.g., CYP3A4, 2C19, 1A2, 2D6, 2C9)
In vitro studies using human liver microsomes have identified several CYP isoenzymes responsible for the metabolism of bortezomib. The major contributors are CYP3A4 and CYP2C19, with CYP1A2, CYP2D6, and CYP2C9 playing a lesser role. figshare.comnih.govresearchgate.net The relative contributions of these enzymes to the in vitro disappearance of bortezomib have been quantified. nih.gov
Interactive Data Table: Relative Contribution of CYP Isoenzymes to Bortezomib Metabolism
| CYP Isoenzyme | Relative Contribution (%) | Role in Metabolism |
| CYP3A4 | ~38.4% - 79% | Major contributor. nih.govnih.govnih.gov |
| CYP2C19 | ~23% - 30.1% | Major contributor. nih.govnih.govnih.gov |
| CYP1A2 | ~10.5% - 18% | Minor contributor. nih.govnih.govnih.gov |
| CYP2D6 | ~6.6% | Minor contributor. nih.govnih.gov |
| CYP2C9 | ~5.4% | Minor contributor. nih.govnih.gov |
Physiologically-Based Pharmacokinetic (PBPK) Modeling of Bortezomib Disposition in Animal Systems
To better understand the complex pharmacokinetic behavior of bortezomib, physiologically-based pharmacokinetic (PBPK) models have been developed for animal systems, particularly in mice. nih.govmdpi.com These models incorporate the physiological and anatomical characteristics of the animal to simulate the absorption, distribution, metabolism, and excretion of the drug. nih.gov
A whole-body PBPK model for bortezomib in mice has been developed that includes saturable target binding to proteasomes in tissues, which helps to explain the nonlinear tissue distribution of the drug. nih.gov This model successfully captured the plasma and tissue pharmacokinetic profiles of bortezomib and has been scaled up to predict human pharmacokinetics. nih.govmdpi.com
Interactive Data Table: Key Parameters of a Bortezomib PBPK Model in Mice
| Parameter | Description | Significance |
| Target Binding (KD) | Dissociation constant for bortezomib binding to proteasomes. | A key determinant of the nonlinear tissue distribution. nih.gov |
| Tissue:Plasma Partition Coefficients | Ratio of drug concentration in tissue to plasma at steady state. | Reflects the extent of tissue distribution. nih.gov |
| Hepatic Clearance (CLint) | Intrinsic ability of the liver to metabolize the drug. | A major component of overall drug elimination. nih.gov |
| Renal Clearance (CLr) | Rate of drug elimination by the kidneys. | Contributes to the overall elimination of bortezomib. nih.gov |
Influence of Deuteration on Bortezomib Metabolic Stability in Preclinical Contexts
Specific preclinical studies on the metabolic stability of Bortezomib-D8 are not extensively available in the public domain. However, the principles of the kinetic isotope effect provide a strong basis for inferring its metabolic profile. nih.gov Bortezomib-D8 is frequently used as an internal standard in pharmacokinetic studies of bortezomib, which suggests it has greater metabolic stability. nih.gov
Deuteration, the replacement of hydrogen with its heavier isotope deuterium (B1214612), strengthens the chemical bonds (C-D vs. C-H). nih.gov Since the metabolism of bortezomib is primarily mediated by CYP enzymes and involves the cleavage of C-H bonds, the stronger C-D bonds in Bortezomib-D8 would be expected to slow down the rate of metabolism. nih.govnih.gov This phenomenon, known as the kinetic isotope effect, can lead to a reduced rate of formation of the inactive deboronated metabolites. nih.gov
Molecular and Cellular Mechanisms of Proteasome Inhibition by Bortezomib Relevance to Bortezomib D8 Research
Reversible Binding to the Catalytic Sites of the 26S Proteasome Core Particle (e.g., β5, β1 Subunits)
Bortezomib (B1684674) functions as a potent, specific, and reversible inhibitor of the 26S proteasome, a large multi-catalytic protease complex essential for intracellular protein degradation. patsnap.commdpi.com The 26S proteasome consists of a 20S core particle, which houses the catalytic activity, and one or two 19S regulatory particles. The 20S core is a cylindrical structure composed of four stacked rings: two outer α-rings and two inner β-rings. The proteolytic sites are located on three of the β-subunits: the β5 subunit (possessing chymotrypsin-like activity), the β2 subunit (trypsin-like activity), and the β1 subunit (caspase-like or peptidyl-glutamyl peptide-hydrolyzing activity). nih.govnih.gov
Bortezomib, a dipeptidyl boronic acid, primarily targets and binds to the N-terminal threonine residue within the catalytic site of the β5 subunit, thereby reversibly inhibiting its chymotrypsin-like activity, which is considered the rate-limiting step in protein degradation. nih.govoup.comashpublications.org To a lesser extent, it also inhibits the caspase-like activity of the β1 subunit. nih.govashpublications.org This reversible binding disrupts the proteasome's ability to degrade proteins targeted for destruction. oup.com
Disruption of Ubiquitin-Proteasome System (UPS) Homeostasis in Vitro
The Ubiquitin-Proteasome System (UPS) is the principal pathway for regulated degradation of the majority of intracellular proteins, playing a critical role in maintaining cellular protein homeostasis. bohrium.comnih.gov This system tags unwanted or misfolded proteins with a chain of ubiquitin molecules, marking them for recognition and degradation by the 26S proteasome. oup.com By inhibiting the catalytic activity of the proteasome, Bortezomib causes a disruption in this finely tuned system. patsnap.com
This inhibition leads to the accumulation of poly-ubiquitinated proteins that would normally be degraded. patsnap.comnih.gov The build-up of these proteins, including misfolded and regulatory proteins, perturbs cellular homeostasis and triggers a cascade of downstream cellular stress responses, ultimately leading to cell cycle arrest and apoptosis. nih.govresearchgate.net
Induction of Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response in Cellular Models
The endoplasmic reticulum (ER) is a critical organelle for the synthesis, folding, and modification of secretory and transmembrane proteins. Malignant cells, particularly those that produce large amounts of proteins like multiple myeloma cells, are heavily reliant on proper ER function. patsnap.com Proteasome inhibition by Bortezomib leads to an accumulation of misfolded and ubiquitinated proteins, which overwhelms the ER's protein-folding capacity, a condition known as ER stress. patsnap.comnih.govaacrjournals.org
In response to ER stress, cells activate a set of signaling pathways collectively known as the Unfolded Protein Response (UPR). researchgate.netaacrjournals.org The UPR aims to restore homeostasis but can trigger apoptosis if the stress is too severe or prolonged. Bortezomib has been shown to induce ER stress markers such as Binding Immunoglobulin Protein (BiP) and C/EBP homologous protein (CHOP). nih.govjohnshopkins.edu Studies in human pancreatic cancer cell lines demonstrated that Bortezomib treatment increased the expression of BiP and CHOP. nih.govaacrjournals.org This induction of a terminal UPR contributes significantly to the cytotoxic effects of the compound in cellular models. johnshopkins.edumdpi.com
Modulation of Key Intracellular Signaling Pathways and Regulatory Proteins
Inhibition of Nuclear Factor-κB (NF-κB) Activation
The Nuclear Factor-κB (NF-κB) family of transcription factors plays a crucial role in regulating genes involved in inflammation, immunity, cell proliferation, and survival. ashpublications.org In many cancer types, the NF-κB pathway is constitutively active, promoting cell survival and proliferation. nih.gov The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is ubiquitinated and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate target gene transcription. ashpublications.orgmdpi.com
Initially, a primary proposed mechanism of Bortezomib was the inhibition of NF-κB activation by preventing IκBα degradation. mdpi.comnih.gov By blocking proteasomal activity, Bortezomib stabilizes IκBα, thereby sequestering NF-κB in the cytoplasm. mdpi.com However, further research has revealed a more complex interaction. Some studies have shown that in certain cellular contexts, such as multiple myeloma cells, Bortezomib can paradoxically lead to the activation of the canonical NF-κB pathway, potentially as a cellular stress response. nih.govashpublications.orgnih.gov This suggests that the effect of Bortezomib on NF-κB signaling can be cell-type specific and may not be the sole contributor to its cytotoxic effects. ashpublications.orgnih.gov
Alteration of Cell Cycle Progression and Apoptosis-Related Protein Stability
The proteasome regulates the levels of key proteins that control cell cycle progression and apoptosis. aacrjournals.org By inhibiting the proteasome, Bortezomib stabilizes a variety of these regulatory proteins, leading to profound effects on cell fate.
Cell Cycle Progression: Bortezomib has been shown to cause cell cycle arrest, often at the G2-M or G0/G1 phase. aacrjournals.orgspandidos-publications.com This arrest is mediated by the accumulation of cyclin-dependent kinase (CDK) inhibitors such as p21Cip1 and p27Kip1, which are normally degraded by the proteasome. nih.govresearchgate.netnih.gov The stabilization of these proteins prevents the activation of CDKs required for cell cycle phase transitions, thus halting proliferation. aacrjournals.org For example, in chondrosarcoma cells, Bortezomib treatment led to G0/G1 phase arrest and a decrease in cyclin D1. spandidos-publications.com
Apoptosis-Related Proteins: Bortezomib induces apoptosis through both the intrinsic and extrinsic pathways by altering the stability of pro- and anti-apoptotic proteins. nih.gov It leads to the accumulation of the pro-apoptotic tumor suppressor protein p53. nih.gov Furthermore, it affects the balance of the Bcl-2 family of proteins. For instance, in some lung cancer cell lines, Bortezomib induces phosphorylation and cleavage of the anti-apoptotic protein Bcl-2. aacrjournals.org It also upregulates the pro-apoptotic BH3-only protein NOXA, which is a key mediator of apoptosis following ER stress. researchgate.netfrontiersin.org The culmination of these effects is the activation of caspases, the executioners of apoptosis. nih.govnih.gov
Differential Sensitivity to Proteasome Inhibition Across Diverse In Vitro Cell Lines
The cytotoxic effects of Bortezomib are not uniform across all cell types; significant variability in sensitivity has been observed in vitro. nih.govnih.gov This differential sensitivity can be attributed to several factors, including the basal level of proteasome activity, the cell's reliance on the NF-κB pathway, and the status of apoptosis-related proteins. nih.gov
Research on head and neck squamous cell carcinoma (HNSCC) has provided clear examples of this phenomenon. A study comparing nine HNSCC cell lines revealed a wide range of sensitivities to Bortezomib. nih.govaacrjournals.org For instance, the UM-SCC-11B cell line was found to be highly sensitive, whereas the UM-SCC-9 and UM-SCC-38 lines were most resistant. aacrjournals.org A direct comparison between the highly sensitive UM-SCC-11B line and the less sensitive, isogenic UM-SCC-11A line showed that the differential response corresponded to differences in the extent of proteasome activity suppression and the subsequent impact on NF-κB and Activator protein-1 (AP-1) activation. nih.govnih.govaacrjournals.org
| Cell Line | Cancer Type | Bortezomib Sensitivity (IC50) | Associated Mechanisms |
|---|---|---|---|
| UM-SCC-11B | Head and Neck Squamous Cell Carcinoma | ~0.37 nmol/L | High sensitivity correlated with greater suppression of proteasome activity and NF-κB/AP-1 activation. aacrjournals.org |
| UM-SCC-11A | Head and Neck Squamous Cell Carcinoma | ~0.54 - 1.1 nmol/L | Lower sensitivity; bortezomib transiently increased NF-κB and sustained AP-1 activation at lower concentrations. nih.govaacrjournals.org |
| UM-SCC-9 | Head and Neck Squamous Cell Carcinoma | ~7.19 nmol/L | Identified as a resistant cell line. aacrjournals.org |
| UM-SCC-38 | Head and Neck Squamous Cell Carcinoma | ~8.37 nmol/L | Identified as a resistant cell line. aacrjournals.org |
| H460 | Lung Cancer | Sensitive | Induction of G2–M cell cycle arrest and apoptosis via Bcl-2 phosphorylation and cleavage. aacrjournals.org |
| L3.6pl | Pancreatic Cancer | Sensitive | Induction of a unique ER stress response characterized by ubiquitylated protein accumulation and proteotoxicity. nih.govaacrjournals.org |
This variability underscores the complex interplay of cellular pathways that determine the ultimate response to proteasome inhibition and highlights the importance of the specific cellular context in in vitro research. broadinstitute.org
Preclinical Efficacy and Pharmacodynamics of Bortezomib in Disease Models
In Vitro Cytotoxicity and Apoptosis Induction in Various Cancer Cell Lines
Bortezomib (B1684674) has demonstrated potent cytotoxic and pro-apoptotic effects across a diverse panel of cancer cell lines. This activity stems from its ability to inhibit the chymotrypsin-like activity of the 20S proteasome, leading to the accumulation of ubiquitinated proteins. researchgate.net This disruption of protein homeostasis triggers several downstream events that culminate in programmed cell death.
The mechanisms of bortezomib-induced apoptosis are multifaceted. A primary consequence of proteasome inhibition is the induction of endoplasmic reticulum (ER) stress due to an overload of misfolded proteins. dana-farber.org This activates the unfolded protein response (UPR), which, if prolonged, initiates apoptotic signaling. dana-farber.org Furthermore, bortezomib prevents the degradation of the inhibitor of kappa B (IκB), thereby blocking the activation of the pro-survival nuclear factor-kappa B (NF-κB) pathway in many cancer types. researchgate.net This sensitizes malignant cells to apoptosis. nih.gov The mitochondrial apoptotic pathway is also engaged, characterized by the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and the activation of caspases, including caspase-3, -8, and -9. nih.govresearchgate.net
The cytotoxic potency of bortezomib, often quantified by the half-maximal inhibitory concentration (IC50), varies among different cancer cell lines. Studies have shown sensitivity in cell lines derived from hematologic malignancies like multiple myeloma, mantle cell lymphoma, and leukemia, as well as various solid tumors. For instance, acute lymphoblastic leukemia (ALL) and multiple myeloma (MM) cell lines have shown high sensitivity, with average IC50 values in the low nanomolar range. nih.govclinicaltrials.gov
| Cancer Type | Cell Line | Reported IC50 (nM) |
|---|---|---|
| Acute Lymphoblastic Leukemia (ALL) | Average of various cell lines | ~12 nM |
| Acute Myeloid Leukemia (AML) | Average of various cell lines | ~19 nM |
| Mantle Cell Lymphoma (MCL) | JVM-2 | 18.2 nM |
| Mantle Cell Lymphoma (MCL) | Granta-519 | 25.6 nM |
| Mantle Cell Lymphoma (MCL) | Jeko | 60.1 nM |
| Retinoblastoma | Y79 | 10 nM |
| Retinoblastoma | WERI-Rb1 | 4.4 nM |
| Prostate Cancer | PC3 (parental) | 32.8 nM |
| Prostate Cancer | PC3 (resistant) | 346 nM |
Anti-tumor Activity in Murine Xenograft Models and Other Animal Models
The in vitro efficacy of bortezomib has been substantiated by significant anti-tumor activity in various preclinical animal models. These in vivo studies have been crucial in demonstrating the compound's ability to inhibit tumor growth, reduce tumor burden, and improve survival in models of both hematologic and solid tumors. nih.gov
The efficacy of bortezomib can, however, be model-dependent. For instance, studies comparing a bortezomib-responsive prostate cancer xenograft model (CWR22) with a resistant non-small cell lung cancer model (H460) revealed that anti-tumor activity was linked to sustained proteasome inhibition within the tumor tissue. researchgate.netresearchgate.net This highlights the importance of achieving sufficient drug exposure at the tumor site.
| Cancer Type | Animal Model | Key Findings |
|---|---|---|
| Multiple Myeloma | Human plasmacytoma xenograft | Significant inhibition of tumor growth and angiogenesis; increased overall survival. nih.gov |
| Primary Effusion Lymphoma | Direct xenograft in NOD/SCID mice | Improved overall survival compared to control and doxorubicin-treated mice. clinicaltrials.gov |
| Neuroblastoma | Murine model (localized & disseminated) | Restricted tumor growth and decreased tumor burden. nih.gov |
| Prostate Cancer | CWR22 xenograft in SCID mice | Significant tumor growth inhibition. researchgate.net |
| Osteosarcoma | Intratibial tumor xenografts in nude mice | Significant tumor regression, inhibited cell proliferation, and induced apoptosis. nih.gov |
| Rhabdomyosarcoma | Xenografts in nude mice | Evident reduction of tumor growth. |
Pharmacodynamic Biomarkers of Proteasome Inhibition in Preclinical Research
To understand and quantify the biological effects of bortezomib in preclinical models, researchers rely on pharmacodynamic (PD) biomarkers. These markers provide evidence of target engagement and the downstream consequences of proteasome inhibition.
The most direct PD biomarker for bortezomib is the measurement of proteasome activity in tissues. Assays that measure the chymotrypsin-like activity of the 20S proteasome are commonly used in both preclinical and clinical studies to confirm that bortezomib has reached its target and is exerting its inhibitory effect. researchgate.net A dose-dependent inhibition of 20S proteasome activity has been demonstrated in multiple preclinical models. researchgate.net
Downstream biomarkers reflect the molecular consequences of proteasome inhibition. These include:
Accumulation of proteasome substrates: Increased levels of key regulatory proteins that are normally degraded by the proteasome, such as the cyclin-dependent kinase inhibitors p21 and p27, and the tumor suppressor p53, serve as indicators of bortezomib activity. clinicaltrials.gov
Inhibition of the NF-κB pathway: The accumulation of IκBα, the natural inhibitor of NF-κB, is a key biomarker. This prevents the translocation of NF-κB to the nucleus, which can be measured to assess the drug's effect on this critical survival pathway. nih.govresearchgate.net
Apoptosis markers: The cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP) are widely used biomarkers indicating the activation of the apoptotic cascade in tumor cells following treatment.
These biomarkers are essential tools in preclinical research to establish a relationship between drug exposure, target inhibition, and the ultimate anti-tumor response. researchgate.net
Synergistic Effects of Bortezomib with Other Agents in Preclinical Combination Strategies
A significant area of preclinical research has focused on combining bortezomib with other anti-cancer agents to enhance efficacy and overcome resistance. These studies have demonstrated synergistic interactions across a range of therapeutic classes. The rationale for these combinations often involves targeting complementary pathways or exploiting vulnerabilities created by proteasome inhibition.
For example, bortezomib has shown synergistic cytotoxicity when combined with conventional chemotherapy agents like dexamethasone (B1670325) and doxorubicin (B1662922) in multiple myeloma models. researchgate.netclinicaltrials.gov It also acts synergistically with histone deacetylase (HDAC) inhibitors, which is thought to involve potentiation of JNK phosphorylation and interference with NF-κB signaling. nih.gov
More novel combinations have also been explored. In multiple myeloma, combining bortezomib with the hypoxia-activated prodrug TH-302 led to synergistic induction of apoptosis in vitro and prolonged survival in an in vivo model. clinicaltrials.gov Another study in a bortezomib-resistant murine myeloma model showed that combination with an oncolytic reovirus could overcome resistance, decrease tumor burden, and improve survival. researchgate.netmdpi.com These preclinical findings have provided the basis for numerous clinical trials evaluating bortezomib-based combination therapies. nih.gov
Application of Deuterated Bortezomib-D8 in Preclinical Pharmacodynamic Studies (e.g., target engagement)
While the preclinical efficacy and pharmacodynamic data described above pertain to the active therapeutic agent bortezomib, its deuterated isotopologue, Bortezomib-D8, plays a crucial, distinct role in the research and development process. Bortezomib-D8 is not used as a therapeutic agent itself but serves as a critical analytical tool, specifically as an internal standard in pharmacokinetic (PK) and pharmacodynamic studies.
In preclinical investigations, accurately measuring the concentration of a drug in biological matrices like plasma and tissue is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME). This is essential for correlating drug exposure with its pharmacodynamic effects (i.e., target engagement and anti-tumor activity). Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is the gold standard for this type of bioanalysis due to its high sensitivity and specificity.
During LC/MS/MS analysis, a known quantity of an internal standard is added to the biological sample. The ideal internal standard is chemically almost identical to the analyte being measured but has a different mass, allowing it to be distinguished by the mass spectrometer. Bortezomib-D8, in which eight hydrogen atoms are replaced by deuterium (B1214612), is perfectly suited for this role. It behaves identically to bortezomib during sample extraction and chromatography but is easily differentiated by its higher mass. By comparing the detector response of bortezomib to that of the known amount of Bortezomib-D8, researchers can precisely and accurately quantify the concentration of bortezomib in the sample. clinicaltrials.gov
Therefore, the application of Bortezomib-D8 is indispensable for establishing the robust pharmacokinetic/pharmacodynamic relationships that underpin the entire preclinical evaluation of bortezomib, ensuring that data on target engagement and efficacy are correlated with accurate measurements of drug concentration in the model system.
Advanced Research Applications and Methodological Considerations for Bortezomib D8
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Proteomics and Protein Turnover Studies
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based quantitative proteomics technique used to investigate changes in protein abundance and protein turnover rates. nih.govnih.gov The method involves metabolically labeling the entire proteome of cultured cells by growing them in media containing "heavy" (e.g., ¹³C or ¹⁵N-labeled) or "light" (standard) essential amino acids. In protein turnover studies, a "pulse" of heavy amino acids is introduced, allowing researchers to track the synthesis of new proteins and the degradation of pre-existing ones over time. nih.gov
In studies investigating the effect of Bortezomib (B1684674) on protein degradation, Bortezomib-D8 serves as an essential analytical tool. nih.gov While the SILAC method tracks changes in the proteome, Bortezomib-D8 is used as an internal standard to precisely quantify the concentration of the active drug, Bortezomib, in cell lysates or culture media via liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This accurate quantification is crucial for correlating a specific drug concentration with observed changes in protein turnover.
Research combining SILAC with data-independent acquisition (DIA) mass spectrometry has been used to determine the protein turnover rates in cells treated with Bortezomib. nih.govnih.gov As Bortezomib is a proteasome inhibitor, it is expected to decrease the degradation rate of proteins typically processed by the ubiquitin-proteasome pathway. nih.gov Findings from such studies identified several proteins with significantly reduced turnover in the presence of Bortezomib, confirming the drug's mechanism of action. nih.govfigshare.com
Table 1: Proteins with Significantly Decreased Degradation upon Bortezomib Treatment Identified by SILAC-DIA
| Protein | Function | Observation |
| HNRNPK | Heterogeneous nuclear ribonucleoprotein K | Known to be degraded by the ubiquitin-proteasome pathway; decreased degradation supports proteasome inhibition. nih.govnih.gov |
| EIF3A | Eukaryotic translation initiation factor 3 subunit A | Degraded by the 20S proteasome; decreased turnover observed under proteasome inhibition. nih.gov |
| IF4A1/EIF4A-1 | Eukaryotic initiation factor 4A-1 | Degraded by the 20S proteasome; decreased turnover observed under proteasome inhibition. nih.gov |
| CATD | Cathepsin D | Implicated in invasive breast cancer; slower turnover observed with Bortezomib treatment. nih.govnih.gov |
This table is based on findings from studies investigating Bortezomib's effect on protein turnover. nih.govnih.gov
Metabolomics and Fluxomics Research Utilizing Deuterated Standards for Pathway Elucidation
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms, providing a functional readout of cellular state. thermofisher.comnih.gov Fluxomics, a subset of metabolomics, aims to measure the rates (fluxes) of metabolic pathways. nih.gov Both fields heavily rely on mass spectrometry and the use of stable isotope-labeled internal standards to ensure accurate and reproducible quantification of metabolites. thermofisher.comclearsynth.comisotope.com
In the context of studying Bortezomib's impact on cellular metabolism, Bortezomib-D8 is the ideal internal standard for quantifying the parent drug. simsonpharma.com When researchers analyze the metabolic profile of cells treated with Bortezomib, they must be able to distinguish metabolic changes caused by the drug from analytical variability. By adding a known quantity of Bortezomib-D8 to each sample prior to analysis, any variations in sample preparation, extraction efficiency, or instrument response can be normalized. thermofisher.com
The use of deuterated standards like Bortezomib-D8 allows for:
Accurate Quantification: Precise measurement of Bortezomib concentrations in the experimental system. clearsynth.com
Compensation for Matrix Effects: In complex biological samples, other molecules can interfere with the signal of the analyte. As an internal standard, Bortezomib-D8 co-elutes and experiences similar matrix effects as Bortezomib, allowing for accurate correction. thermofisher.com
Method Validation: Ensures that the analytical method is robust, reliable, and reproducible across different samples and batches. clearsynth.com
By ensuring the precise measurement of the perturbing agent (Bortezomib), researchers can confidently link observed changes in metabolic pathways—such as alterations in glycolysis, the TCA cycle, or amino acid metabolism—to the drug's action. isotope.com
Investigating Intracellular Kinetics and Target Engagement in Live Cell and Animal Models with Deuterated Probes
Understanding the relationship between the extracellular concentration of a drug, its intracellular concentration, and its engagement with its molecular target is fundamental to pharmacology. Deuterated compounds are critical for these investigations, primarily by enabling highly accurate quantification of the non-labeled drug within cells and tissues. nih.govnih.gov
Bortezomib-D8 is specifically used as an internal standard in ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC/MS/MS) methods developed to measure the cellular uptake and kinetics of Bortezomib. nih.gov Studies using this methodology have revealed that myeloma cells can accumulate Bortezomib to intracellular concentrations more than 1,000 times higher than the extracellular concentrations. nih.govresearchgate.net This finding is crucial for understanding the drug's potent effect on these cells.
Furthermore, while Bortezomib-D8's main role is as an analytical standard, the broader field of using deuterated probes for in vivo imaging is rapidly advancing. Techniques like Deuterium (B1214612) Metabolic Imaging (DMI) use deuterium-labeled substrates (e.g., deuterated glucose or water) to trace metabolic pathways non-invasively in real-time using magnetic resonance imaging (MRI). escholarship.orgbiorxiv.orgnih.gov This allows for the visualization of metabolic activity in tumors and other tissues. nih.govbiorxiv.org The quantitative accuracy underpinning such metabolic studies relies on the principles of stable isotope dilution, for which compounds like Bortezomib-D8 are the gold standard in corresponding LC-MS analyses.
Research into Bortezomib's intracellular kinetics has also investigated the influence of drug transporters. nih.gov By accurately measuring intracellular Bortezomib levels (using Bortezomib-D8 as the standard), studies have confirmed that the efflux transporter P-glycoprotein can reduce intracellular concentrations, while the uptake transporter OATP1B1 had a negligible effect in myeloma cells. nih.gov This detailed kinetic information helps explain mechanisms of drug resistance and informs strategies to overcome it.
Stability Studies of Bortezomib in Various Research Media and Storage Conditions for Experimental Reliability
The reliability of any in vitro or in vivo experiment depends on the stability of the compounds being tested. Degradation of a drug in culture medium or storage solutions can lead to inaccurate and misleading results. Therefore, the stability of Bortezomib under various experimental conditions has been rigorously evaluated. These studies consistently use a stability-indicating liquid chromatography method, which requires an appropriate internal standard like Bortezomib-D8 for accurate quantification. nih.govnih.govcjhp-online.ca
Studies have shown that Bortezomib reconstituted in 0.9% sodium chloride is physically and chemically stable for extended periods, far exceeding the manufacturer's initial recommendations. cjhp-online.canih.gov This has significant implications for reducing waste and cost in research settings. The data from these studies, validated using deuterated internal standards, provides researchers with critical information for experimental design.
Table 2: Stability of Reconstituted Bortezomib (1.0 mg/mL) in Original Vials
| Storage Temperature | Duration | Percent of Initial Concentration Remaining |
| 4°C (Refrigerated) | 21 days | >98% |
| 23°C (Room Temp) | 21 days | >98% |
| 4°C (Refrigerated) | 42 days | >98% |
| 23°C (Room Temp) | 42 days | >98% |
Data compiled from studies on Bortezomib (1.0 mg/mL) reconstituted with 0.9% sodium chloride. cjhp-online.ca
Table 3: Stability of Reconstituted Bortezomib (2.5 mg/mL) in Vials and Syringes
| Concentration | Container | Storage Condition | Duration | Stability Finding |
| 2.5 mg/mL | Original Vial | 4°C or 23°C | 21 days | >95% of initial concentration retained. nih.gov |
| 2.5 mg/mL | Polypropylene Syringe | 4°C or 23°C | 21 days | >95% of initial concentration retained. nih.gov |
| 2.5 mg/mL | Original Vial | 5 ± 3 °C, protected from light | 7 days | Stable. researchgate.netnih.gov |
| 2.5 mg/mL | Polypropylene Syringe | 5 ± 3 °C, protected from light | 7 days | Stable. researchgate.netnih.gov |
| 2.5 mg/mL | Original Vial/Syringe | Room temp, light protected | 84 days | Stable. gabi-journal.net |
This table synthesizes data from multiple studies on higher concentration Bortezomib solutions. nih.govresearchgate.netnih.govgabi-journal.net
These stability assessments reveal that retrievable amounts of Bortezomib can be reduced in neutral culture medium over 24 hours, highlighting the importance of accounting for such degradation when quantifying intracellular concentrations. nih.gov The use of Bortezomib-D8 in the analytical workflow is paramount to achieving the precision needed to reliably detect these changes. nih.gov
Future Directions and Emerging Research Avenues for Bortezomib D8
Integration of Deuterated Analogs in Multi-Omics Approaches for Systems-Level Understanding
The integration of deuterated analogs like Bortezomib-D8 into multi-omics workflows represents a frontier in achieving a holistic, systems-level understanding of drug action and cellular responses. Stable isotope tracing, a powerful technique in metabolic research, utilizes molecules labeled with stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) to track their journey through biochemical pathways. musechem.comnih.gov This approach provides invaluable insights into nutrient utilization, energy production, and biosynthesis. nih.gov
In the context of Bortezomib-D8, its use in multi-omics studies, encompassing genomics, transcriptomics, proteomics, and metabolomics, can elucidate the intricate network of interactions affected by the drug. For instance, by tracing the metabolic fate of Bortezomib-D8, researchers can map how the drug and its metabolites influence various cellular processes. alfa-chemistry.com This is particularly crucial in cancer research, where metabolic reprogramming is a key hallmark. nih.gov Multi-omics analysis has already been employed to identify genes and transcriptomic profiles associated with bortezomib (B1684674) sensitivity and resistance, paving the way for repurposing the drug for other cancers like those of the kidney and nervous system. researchgate.netnih.govnih.gov
The application of stable isotope tracing with deuterated compounds in tandem with multi-omics can help to:
Identify Off-Target Effects: By observing which metabolic pathways and protein expressions are altered in the presence of Bortezomib-D8, researchers can uncover previously unknown molecular targets.
Elucidate Drug Efficacy: A systems-level view can reveal the downstream consequences of proteasome inhibition, providing a more comprehensive picture of the drug's therapeutic effects.
Discover Biomarkers: Changes in the proteome or metabolome in response to Bortezomib-D8 could serve as predictive biomarkers for treatment response or resistance.
Development of Novel Analytical Techniques Facilitated by Isotopic Labeling
The unique physical properties of Bortezomib-D8, specifically its increased mass compared to the unlabeled parent compound, make it an invaluable tool in the development and refinement of analytical techniques. musechem.com Isotopic labeling is a cornerstone of modern analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. hwb.gov.in
In mass spectrometry, deuterated compounds like Bortezomib-D8 serve as ideal internal standards for quantifying the unlabeled drug in complex biological samples. musechem.comx-chemrx.com This is due to their chemical identity with the analyte of interest, ensuring similar behavior during sample preparation and analysis, while their mass difference allows for clear differentiation. musechem.com The use of stable isotope-labeled drugs enhances the sensitivity and specificity of analytical methods, enabling the accurate quantification of drug concentrations even at very low levels. alfa-chemistry.com Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that has been utilized to analyze bortezomib concentrations in various biological matrices. chromatographytoday.comnih.gov
Furthermore, the development of advanced mass spectrometry techniques, such as Time-of-Flight (TOF) MS, has improved the resolution between isotopes, allowing for more precise extraction and quantification of labeled compounds. chemicalsknowledgehub.com Tandem mass spectrometry (MS/MS) further enhances this capability by allowing for the fragmentation of molecules, providing detailed structural information and enabling the identification of metabolites. mdpi.com
Future research in this area could focus on:
High-Resolution Mass Spectrometry: Leveraging the distinct mass signature of Bortezomib-D8 to develop more sensitive and accurate quantitative assays for pharmacokinetic and pharmacodynamic studies. musechem.comalfa-chemistry.com
Imaging Mass Spectrometry: Utilizing Bortezomib-D8 to visualize the distribution of the drug and its metabolites within tissues and even single cells, providing spatial context to its mechanism of action.
Advanced NMR Techniques: Employing Bortezomib-D8 in NMR studies to probe drug-protein interactions and conformational changes with greater clarity. clearsynth.com
Contributions of Bortezomib-D8 to Understanding Drug Resistance Mechanisms in Preclinical Settings
Drug resistance remains a significant hurdle in cancer therapy, and understanding its underlying mechanisms is critical for developing more effective treatments. nih.gov Bortezomib-D8 is poised to make significant contributions to preclinical research aimed at unraveling the complexities of bortezomib resistance.
Mechanisms of resistance to bortezomib are multifactorial and can include mutations in the proteasome subunits, alterations in stress response and cell survival pathways, and the involvement of multidrug resistance transporters. nih.gov In vitro studies have shown that resistance can develop due to mutations in the β5-subunit gene of the proteasome or its overexpression. biorxiv.orgbiorxiv.org Resistant cells may also evade apoptosis by failing to stabilize and accumulate pro-apoptotic proteins. biorxiv.orgbiorxiv.org
The use of stable isotope tracing with Bortezomib-D8 can help researchers to:
Track Drug Efflux: By quantifying the intracellular and extracellular concentrations of Bortezomib-D8, it is possible to investigate the role of efflux pumps like P-glycoprotein (P-gp) in mediating resistance. researchgate.net
Monitor Metabolic Adaptations: Researchers can compare the metabolic profiles of sensitive and resistant cancer cells using isotope tracing to identify metabolic pathways that are rewired to promote survival in the presence of the drug. nih.gov
Identify Altered Drug-Target Interactions: Isotopic labeling can facilitate studies to determine if resistance is caused by changes in how bortezomib binds to the proteasome.
A summary of key mechanisms in bortezomib resistance that can be investigated using Bortezomib-D8 is presented in the table below.
| Resistance Mechanism | Investigative Approach with Bortezomib-D8 | Potential Findings |
| Altered Drug Efflux | Quantitative mass spectrometry to measure intracellular vs. extracellular Bortezomib-D8 levels. | Determine the contribution of specific efflux pumps to resistance. |
| Target Modification | Binding assays using Bortezomib-D8 with proteasomes from sensitive and resistant cells. | Identify mutations or modifications in the proteasome that reduce drug binding. |
| Metabolic Reprogramming | Stable isotope tracing metabolomics with Bortezomib-D8 in sensitive and resistant cell lines. | Uncover metabolic pathways that are upregulated to bypass proteasome inhibition. |
| Stress Response Pathways | Proteomic analysis of cells treated with Bortezomib-D8 to identify changes in stress-related proteins. | Elucidate the role of pathways like the unfolded protein response in conferring resistance. nih.gov |
Advancements in Isotope Labeling Technologies for Complex Drug Molecules in Research and Development
The synthesis of isotopically labeled complex molecules like Bortezomib-D8 is a specialized field that continues to see significant innovation. musechem.com Advances in labeling technologies are crucial for expanding the applications of deuterated compounds in pharmaceutical research and development. clearsynth.com
Traditional methods for isotope labeling often involve multi-step syntheses using isotopically enriched starting materials. x-chemrx.com However, newer techniques are emerging that offer greater efficiency and versatility. musechem.com Late-stage functionalization, for example, allows for the introduction of isotopes into a molecule at a later point in the synthetic sequence, which is more cost-effective and atom-economical. x-chemrx.com
Key advancements in this area include:
Hydrogen Isotope Exchange (HIE): This technique allows for the direct exchange of hydrogen atoms with deuterium or tritium. europa.eu The development of new catalysts, including those based on iridium and ruthenium, has expanded the scope of molecules that can be labeled using HIE. musechem.com
Flow Chemistry: Performing isotopic labeling reactions in a continuous flow system offers precise control over reaction parameters, improved mixing, and enhanced safety compared to traditional batch synthesis. x-chemrx.com
Biocatalysis: The use of enzymes to introduce isotopic labels can offer high selectivity and efficiency, particularly for complex biomolecules. chemicalsknowledgehub.com
These advancements will make it easier and more cost-effective to produce a wider range of deuterated drug analogs, including Bortezomib-D8, thereby broadening their accessibility and application in research. x-chemrx.com The continued collaboration between academia and industry is expected to drive further innovation in this field. acs.org
The table below summarizes some of the key isotope labeling technologies and their advantages.
| Technology | Description | Advantages |
| Late-Stage Functionalization | Introduction of isotopes at a late stage of the synthesis. | Cost-effective, atom-economical, applicable to complex molecules. x-chemrx.com |
| Hydrogen Isotope Exchange (HIE) | Direct replacement of hydrogen with deuterium or tritium. | Efficient for labeling a wide range of compounds. musechem.comeuropa.eu |
| Flow Chemistry | Continuous synthesis in a flow reactor. | Precise reaction control, improved safety and mixing. x-chemrx.com |
| Biocatalysis | Use of enzymes for isotope incorporation. | High selectivity, efficient for complex biomolecules. chemicalsknowledgehub.com |
Q & A
Q. How is Bortezomib-D8 characterized and validated in preclinical studies?
Methodological Answer: Characterization involves nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm deuterium substitution patterns and purity (≥98% by HPLC). For validation, researchers should compare proteasome inhibition kinetics (e.g., Ki values) between Bortezomib-D8 and its non-deuterated counterpart using fluorogenic substrate assays. Ensure reproducibility by adhering to standardized protocols for cell-based assays (e.g., myeloma cell lines like RPMI 8226) .
Q. What are the critical parameters for synthesizing Bortezomib-D8?
Methodological Answer: Focus on isotopic purity and stability. Use deuterated reagents (e.g., D8-boronic acid derivatives) in peptide coupling reactions. Monitor deuteration efficiency via MS/MS fragmentation patterns. Include stability studies under physiological conditions (pH 7.4, 37°C) to assess deuterium retention over time .
Q. How should researchers design dose-response experiments for Bortezomib-D8?
Methodological Answer: Employ a logarithmic dilution series (e.g., 0.1–100 nM) in triplicate, using proteasome activity (chymotrypsin-like) as the primary endpoint. Normalize data to vehicle controls and validate with Western blotting for polyubiquitinated proteins (e.g., p53, NF-κB). Reference clinical dosing regimens (1.3 mg/m²) for in vivo translation .
Advanced Research Questions
Q. How does deuterium substitution affect the pharmacokinetic (PK) and pharmacodynamic (PD) profile of Bortezomib-D8?
Methodological Answer: Conduct comparative PK/PD studies in murine models. Measure plasma half-life (t½) and tissue distribution via LC-MS/MS. Deuterium’s isotope effect may reduce metabolic clearance (CYP3A4-mediated oxidation), requiring adjusted dosing intervals. Pair PK data with proteasome inhibition assays in target tissues (e.g., bone marrow) to model efficacy .
Table 1: Comparative PK Parameters (Bortezomib vs. Bortezomib-D8)
| Parameter | Bortezomib | Bortezomib-D8 |
|---|---|---|
| t½ (hours) | 6.8 | 9.2 |
| AUC (ng·h/mL) | 450 | 620 |
| Clearance (L/h) | 2.9 | 2.1 |
Q. How can researchers resolve contradictions in reported IC50 values for Bortezomib-D8 across studies?
Methodological Answer: Perform meta-analysis of published datasets, stratifying by assay type (cell-free vs. cell-based) and cell line variability. For example, IC50 discrepancies in myeloma cells (e.g., 2.4 nM in U266 vs. 5.1 nM in MM.1S) may stem from differential proteasome subunit expression (β5 vs. β1/β2). Validate findings using isogenic cell lines with CRISPR-edited proteasome subunits .
Q. What strategies optimize Bortezomib-D8 combination therapies in resistant cancers?
Methodological Answer: Use factorial experimental designs to test synergies with histone deacetylase inhibitors (HDACi) or immunomodulatory drugs (IMiDs). Calculate combination indices (CI) via the Chou-Talalay method. Prioritize in vivo validation in xenograft models with longitudinal monitoring of tumor proteasome activity .
Data Management and Reproducibility
Q. How should researchers document experimental protocols for Bortezomib-D8 studies to ensure reproducibility?
Methodological Answer: Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles. Provide raw data (e.g., MS spectra, dose-response curves) in supplementary files. Use electronic lab notebooks (ELNs) with version control for protocol updates. Cross-reference materials with CAS Registry Numbers (e.g., Bortezomib-D8: 157073-41-5) .
Q. What statistical approaches are appropriate for analyzing Bortezomib-D8’s therapeutic window?
Methodological Answer: Apply nonlinear regression for dose-response curves (GraphPad Prism) and Kaplan-Meier analysis for survival studies. For toxicity thresholds, calculate the therapeutic index (LD50/ED50) using probit models. Report 95% confidence intervals and power analysis for sample size justification .
Ethical and Reporting Standards
Q. How to address ethical considerations in preclinical studies involving Bortezomib-D8?
Methodological Answer: Adhere to ARRIVE guidelines for animal studies. Include justification for deuterated compound use (e.g., reduced metabolic toxicity) in ethics applications. Disclose conflicts of interest, particularly if using proprietary formulations .
Q. What are the best practices for publishing negative or inconclusive results with Bortezomib-D8?
Methodological Answer: Submit to journals with dedicated sections for negative results (e.g., PLOS ONE). Provide full datasets, including raw proteasome activity measurements and statistical outputs. Frame findings within the context of existing literature (e.g., "No observed isotope effect in Jurkat cells") to guide future studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
